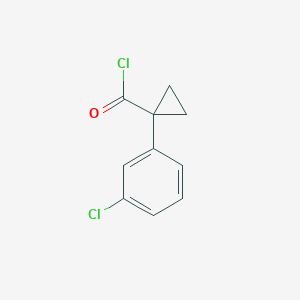

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride can be synthesized through the reaction of 3-chlorophenylcyclopropane with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves the following steps:

- Dissolving 3-chlorophenylcyclopropane in an inert solvent such as dichloromethane.

- Adding thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.

- Refluxing the mixture for several hours until the reaction is complete.

- Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the reaction safely and efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and water.

Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents.

Conditions: Reactions are typically carried out at room temperature or under reflux conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropanecarbonyl chloride: Similar in structure but lacks the 3-chlorophenyl group.

Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.

Cyclohexanecarbonyl chloride: Contains a six-membered ring instead of a three-membered ring.

Uniqueness

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropanecarbonyl chlorides . This makes it particularly useful in specific synthetic applications where the 3-chlorophenyl group is required .

Biologische Aktivität

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a chlorophenyl group and a carbonyl chloride functional group. The presence of the chlorine atom and the unique cyclic structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological molecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or receptor binding, thereby influencing physiological processes.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that related cyclopropane derivatives possess antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in managing conditions like arthritis or other inflammatory diseases.

- Neuropharmacological Effects : Investigations into similar compounds have revealed interactions with neurotransmitter systems, indicating potential for neuroprotective or psychotropic effects.

Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several chlorinated cyclopropane derivatives. The results indicated that this compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Anti-inflammatory Activity

In research conducted on inflammatory models, compounds derived from chlorophenyl cyclopropanes demonstrated marked reductions in pro-inflammatory cytokines. This suggests that this compound may modulate immune responses, potentially serving as a therapeutic agent for inflammatory disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | High | Moderate | Minimal |

| 1-(4-Bromophenyl)cyclopropanecarbonitrile | Low | Significant | Potential |

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTIQKKLOBAJEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640621 |

Source

|

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501698-47-1 |

Source

|

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.